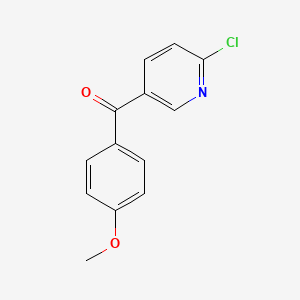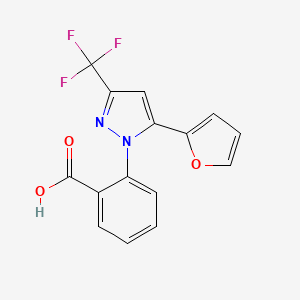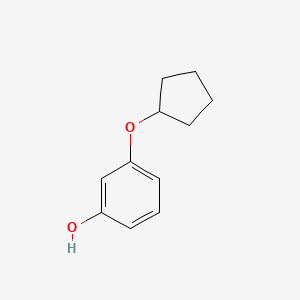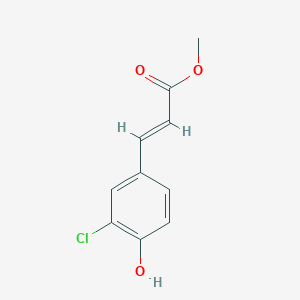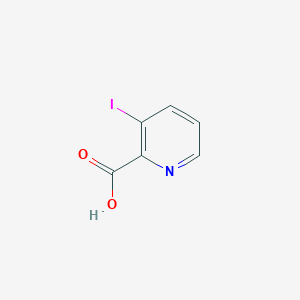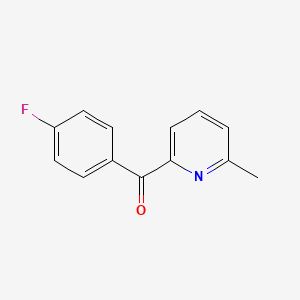
2-(4-Fluorobenzoyl)-6-methylpyridine
Übersicht
Beschreibung
“2-(4-Fluorobenzoyl)-6-methylpyridine” is a compound that likely contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The “4-Fluorobenzoyl” part suggests the presence of a benzoyl group (a benzene ring attached to a carbonyl group) with a fluorine atom attached at the 4th position .
Wissenschaftliche Forschungsanwendungen
-
2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide
- Application: This compound was synthesized as a derivative of salicylhydrazide, which is known to possess inhibitory activity of HIV-integrase .
- Method: The synthesis involved two steps using methyl salicylate as the starting material. The reaction took place via microwave-aided hydrazinolysis, followed by acylation using 4-fluorobenzoyl chloride at low temperature .
- Results: The target compound was successfully synthesized and characterized using a combination of IR, NMR, and MS methods .
-
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives
- Application: These compounds were designed and synthesized for potential use as antimicrobial agents, particularly against Gram-positive pathogens .
- Method: The compounds were synthesized and characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques .
- Results: The compounds showed promising results in antimicrobial activity, antioxidant effect, and toxicity assays .
-
Novel Naphthyl Epoxy Resin Containing 4-Fluorobenzoyl Side Chains
- Application: This compound, known as 1,5-bis (4-fluorobenzoyl)-2,6-diglycidyl ether naphthalene (DGENF), was synthesized for use in low-k dielectrics applications .
- Method: The synthesis involved a three-step procedure involving Friedel–Crafts acylation, demethylation, and followed by nucleophilic reaction .
- Results: DGENF exhibited excellent thermal stability, hydrophobic and dielectric properties. For example, DGENF had a higher glass transition temperature of 170 °C than other commercial epoxy resins. It also showed a higher contact angle of 116°, which could satisfy the standard of hydrophobic materials. In addition, DGENF showed significantly lower dielectric constant (2.97 at 1 MHz) and dielectric loss (0.0188 at 1 MHz) than those of the other commercial epoxy resins .
-
Poly(ether ketone)s for Direct-Methanol Fuel Cell Applications
- Application: Commercially available Poly(ether ketone)s, known to be terminated by 4-fluorobenzoyl groups, were used for direct-methanol fuel cell applications .
- Method: The synthesis is “end-stopped” with 4,4-difluorobenzophenone .
- Results: The details of the results are not provided in the source .
-
2-Fluorobenzoic Acid
-
Triblock Ionomers Derived from Linear and Hyperbranched Poly(ether ketone)s
- Application: These ionomers were evaluated for direct-methanol fuel cell (DMFC) performance .
- Method: The synthesis of these ionomers involved polycondensation of an aromatic ether-ketone AB2 monomer in the presence of bis(4-fluorobenzoyl)-terminated PEEK .
- Results: The triblock ionomers showed substantially higher DMFC performance than a control membrane based on the industry-standard fluorocarbon ionomer Nafion® 115, and their methanol diffusion coefficients were two to three times lower .
Eigenschaften
IUPAC Name |
(4-fluorophenyl)-(6-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c1-9-3-2-4-12(15-9)13(16)10-5-7-11(14)8-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASIQBXVTYGYMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorobenzoyl)-6-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









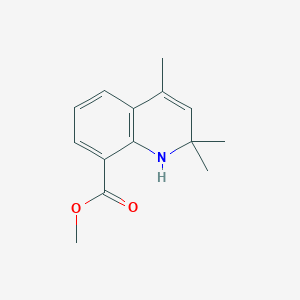
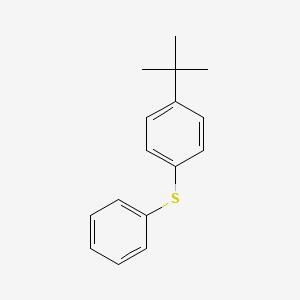
![1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine](/img/structure/B1312596.png)
